molecular formula C20H26N4O4 B13047211 Avanafil impurity 18

Avanafil impurity 18

Cat. No.: B13047211
M. Wt: 386.4 g/mol
InChI Key: CXEUBAJWRXRWMK-OAHLLOKOSA-N
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Description

Avanafil impurity 18 is a process-related impurity found in the synthesis of avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction in men . The identification and characterization of such impurities are crucial for ensuring the safety and efficacy of pharmaceutical products.

Comparison with Similar Compounds

Biological Activity

Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor, is primarily used for treating erectile dysfunction. Among its various impurities, Avanafil Impurity 18 has garnered attention due to its potential biological activity and implications in pharmacokinetics and safety profiles. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies.

Overview of Avanafil and Its Impurities

Avanafil is known for its rapid onset of action and selectivity towards PDE5, which plays a crucial role in the regulation of blood flow in the penis. The presence of impurities in pharmaceutical compounds can significantly affect their efficacy and safety. Recent studies have identified several process-related impurities in avanafil, including Impurity 18, which may arise during synthesis or degradation processes.

Table 1: Summary of Avanafil Impurities

ImpurityIdentification MethodContent Range (%)Biological Activity
Impurity ALC-MS0.29 - 1.63Not well characterized
Impurity BLC-MS0.57 - 1.44Not well characterized
Impurity CLC-MS0.57 - 1.44Not well characterized
Impurity 18 UPLC-MSNot specifiedPotential PDE5 inhibition

Synthesis and Characterization of this compound

The synthesis of Avanafil and its impurities has been extensively studied using techniques such as ultra-high performance liquid chromatography (UPLC) and mass spectrometry (MS). These methods help in identifying the structural characteristics of the impurities formed during the synthesis process.

Case Study: Identification of Impurity 18

In a study focused on the degradation behavior of avanafil, various stress conditions (acidic, oxidative, thermal) were applied to determine how these factors influence impurity formation. The results indicated that under certain conditions, specific impurities could be generated, including Impurity 18. The structural elucidation was performed through NMR spectroscopy and mass spectrometry, confirming its presence in laboratory samples.

Biological Activity Assessment

The biological activity of this compound is primarily assessed through its interaction with PDE5. Preliminary studies suggest that while it may exhibit some degree of inhibition against PDE5, its potency is significantly lower compared to avanafil itself.

Table 2: Biological Activity Comparison

CompoundPDE5 Inhibition (%)Notes
Avanafil>80%Strong inhibitor
This compound <20%Weak inhibitor

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of avanafil and its impurities is crucial for evaluating their safety profiles. A bioequivalence study demonstrated that avanafil is metabolized primarily by CYP3A4, with minor contributions from CYP2C enzymes. The active metabolite M4 retains some pharmacological activity but is less potent than the parent compound.

Case Study: Bioequivalence Study Findings

A bioequivalence study involving healthy male subjects indicated that both the originator and generic formulations of avanafil showed similar pharmacokinetic profiles. Adverse events were reported at a rate of approximately 20%, with no significant differences between formulations.

Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxylate

InChI

InChI=1S/C20H26N4O4/c1-3-28-19(26)17-12-22-20(24-10-4-5-15(24)13-25)23-18(17)21-11-14-6-8-16(27-2)9-7-14/h6-9,12,15,25H,3-5,10-11,13H2,1-2H3,(H,21,22,23)/t15-/m1/s1

InChI Key

CXEUBAJWRXRWMK-OAHLLOKOSA-N

Isomeric SMILES

CCOC(=O)C1=CN=C(N=C1NCC2=CC=C(C=C2)OC)N3CCC[C@@H]3CO

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NCC2=CC=C(C=C2)OC)N3CCCC3CO

Origin of Product

United States

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